2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Description
The compound 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide features a multifunctional structure combining an ethoxy group, a hydroxyl group, and heterocyclic furan and thiophene rings. Its acetamide backbone serves as a scaffold for diverse pharmacological and chemical applications.
Properties
IUPAC Name |
2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYQDPWPCOVZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. Preliminary studies suggest that 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide may inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Moderate cytotoxicity |
| A549 (Lung) | 12 | Significant growth inhibition |
| HepG2 (Liver) | 10 | Induces apoptosis |
Enzyme Modulation
The compound may interact with specific enzymes or receptors, influencing their activity. Studies are ongoing to elucidate the exact mechanisms of action and the potential for therapeutic applications in enzyme-related disorders.
Antimicrobial Properties
Given the presence of thiophene and furan rings, which are known for their antimicrobial properties, this compound is being evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
The unique structural characteristics of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide allow it to be explored in material science for the development of novel polymers and coatings. Its potential as a precursor in synthesizing functional materials that exhibit specific electronic or optical properties is under investigation.
Case Study 1: Synthesis and Evaluation
A recent study synthesized derivatives of this compound to evaluate their biological activities. The derivatives demonstrated enhanced antitumor activity compared to the parent compound, indicating that structural modifications can significantly impact efficacy.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications to the thiophene moiety influenced the biological activity of the compound. Substituents that increase lipophilicity were found to enhance antimicrobial efficacy, while specific aromatic groups contributed positively to anticancer activity.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Impact of Hydroxyl and Heterocyclic Groups
- Hydroxyl-Containing Analogs :
- 2-Oxoindoline Derivatives (): Compounds like 2-Hydroxy-2-(2-oxoindol-3-ylidene)-N-phenethyl-acetamide feature hydroxyl groups adjacent to aromatic systems. The hydroxyl group in the target compound may similarly influence solubility and hydrogen-bonding interactions .
- N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide (): Combines furan and thiophene groups but lacks hydroxyl and ethoxy substituents. The diphenyl groups may increase lipophilicity, whereas the target’s hydroxyl group could enhance polarity .
Physical and Spectroscopic Properties
Melting Points and Solubility
- Compounds with polar groups (e.g., hydroxyl, cyano) tend to exhibit higher melting points. For example, thioxoacetamides in have melting points ranging from 147–207°C, influenced by nitro or chloro substituents . The target’s hydroxyl and ethoxy groups may similarly elevate its melting point compared to non-polar analogs.
- The hydroxyl group in the target compound could improve aqueous solubility relative to lipophilic analogs like those in .
Spectroscopic Characterization
- NMR and MS Data : Thiophene- and furan-containing acetamides (e.g., ) show distinct ¹H/¹³C NMR signals for aromatic protons and heterocyclic carbons. The target’s ethoxy group would produce characteristic triplet signals near 1.2–1.4 ppm (CH₃) and 3.4–3.6 ppm (CH₂) .
Biological Activity
2-Ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound notable for its unique structural features, including an ethoxy group, a furan ring, and a thiophene moiety. This combination suggests potential biological activity, particularly in pharmacological contexts. Despite its promising structure, comprehensive studies on its biological activity remain limited.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is C14H17NO4S, with a molecular weight of 295.36 g/mol. The compound features functional groups that may interact with biological targets, making it an interesting candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO4S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2034237-04-0 |
Preliminary Studies
Initial studies suggest that 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide may modulate enzyme activity or bind to specific receptors. However, detailed mechanistic studies are necessary to fully elucidate these interactions . The presence of both furan and thiophene rings indicates potential interactions with various biological systems, which could lead to diverse pharmacological effects.
Related Compounds and Activities
The biological activity of structurally related compounds has been explored, particularly those containing furan and thiophene moieties. For instance:
- Furan-Chalcone Derivatives : A study on furan-chalcone derivatives demonstrated significant tyrosinase inhibitory activity, with IC50 values as low as 0.0433 µM for monophenolase . This suggests that compounds with similar furan structures may exhibit potent enzyme inhibition.
- Thiophene Compounds : Compounds containing thiophene rings have shown various biological activities, including antibacterial and anti-inflammatory effects . The structural features of these compounds often play a critical role in their efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is crucial for predicting its biological activity. The combination of the ethoxy group with the furan and thiophene rings may enhance its interaction with biological targets compared to similar compounds lacking these functionalities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide | Similar furan and hydroxyethyl groups | Lacks thiophene moiety |
| 4-Amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro... | Contains a bicyclic structure | Different core structure with receptor activity |
Case Studies
While specific case studies on the compound are scarce, examining related compounds provides insight into potential activities:
- Tyrosinase Inhibition : Compounds similar to 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin production . This suggests potential applications in skin lightening or treatment of hyperpigmentation.
- Antibacterial Activity : Research on flavonoids has highlighted their antibacterial properties, which could be relevant for assessing the antibacterial potential of the target compound due to its structural similarities .
Q & A
Q. What are the key steps and considerations for synthesizing this compound?
Synthesis typically involves multi-step reactions starting with chloroacetamide intermediates. For example, substituting chlorine with ethoxy groups may require refluxing with sodium ethoxide in anhydrous conditions . Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 9:1) is critical to optimize yields . Purification often involves recrystallization (ethanol or ethyl acetate) or column chromatography, as seen in analogous acetamide syntheses .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR : and NMR identify functional groups (e.g., ethoxy protons at δ ~1.2–1.4 ppm, carbonyl carbons at δ ~167–170 ppm) and stereochemistry .
- IR : Confirms carbonyl (1640–1680 cm) and hydroxyl (broad ~3200–3500 cm) stretches .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Q. What safety protocols are critical during synthesis?
Chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamides) require strict handling under fume hoods due to toxicity (H303+H313+H333 warnings). Use PPE (gloves, goggles) and avoid inhalation/ingestion. Quench reactions with ice and neutralize acidic/basic waste .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 2-chloro-N-arylacetamides?
- Solvent Systems : Biphasic toluene:water mixtures improve azide substitution efficiency .
- Catalysis : Transition metals (e.g., CuI) may accelerate SN2 reactions.
- Stoichiometry : Excess sodium azide (1.5–2 eq) ensures complete substitution, as in 2-azidoacetamide synthesis . Low yields (e.g., 2–5% in multi-step syntheses) highlight the need for stepwise optimization, including intermediate purification .
Q. How do furan and thiophene moieties influence biological activity?
Thiophene rings enhance π-π stacking with biological targets (e.g., Mycobacterium tuberculosis enzymes), while furan’s oxygen lone pairs may modulate solubility or hydrogen bonding. Dihedral angles between aromatic rings (e.g., 70–77° in thiophene derivatives) affect molecular planarity and target binding . In vitro assays (e.g., anti-mycobacterial activity) should compare analogs with/without these heterocycles to isolate their contributions .
Q. What strategies address discrepancies in reported biological activity data?
- Purity : HPLC (>95%) ensures activity correlates with the intended compound .
- Assay Conditions : Standardize protocols (e.g., MIC values in mycobacterial assays) to minimize variability .
- Structural Analogues : Compare with derivatives (e.g., 2-thienyl vs. phenyl substituents) to identify SAR trends .
Q. How can computational methods aid in predicting pharmacokinetic properties?
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolism.
- Docking Studies : Model binding to targets (e.g., Mycobacterium enzymes) using crystal structures (PDB) .
- LogP Calculations : Predict solubility using software like MarvinSuite, critical for in vivo studies.
Methodological Challenges
Q. What are the challenges in characterizing stereochemistry at the hydroxyethyl center?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns.
- X-ray Crystallography : Definitive proof of configuration, as applied to similar acetamides .
- NOESY NMR : Detects spatial proximity between hydroxyl protons and adjacent aromatic rings .
Q. How to design stability studies for this compound under varying pH/temperature?
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–60°C) conditions.
- LC-MS Monitoring : Identify degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
